tert-butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Scaffold Selection

In lead optimization, replacing an indole core with a saturated indoline scaffold requires precise control over regio- and stereochemistry. Generic substitution fails when scaffold-hop strategies depend on defined cLogP values, amine geometry, and bond saturation states. - Saturated 2,3-bond of indoline reduces aromatic planarity and lowers cLogP by ~0.38 units versus the indole analog (CAS 155302-28-6), directly improving solubility and reducing CYP-mediated metabolic liability in ORL-1 receptor programs. - 4-position linkage to N-Boc-piperidine yields a rigid extended amine geometry essential for target engagement; this 4-substituted regioisomer is not interchangeable with the 3-position variant (CAS 1160248-25-8). - ≥95% purity building block available from stock for immediate dispatch, enabling parallel synthesis of indoline-based libraries and fragment-based screening without procurement delays.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 923136-79-2
Cat. No. B2556366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate
CAS923136-79-2
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2CNC3=CC=CC=C23
InChIInChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,13,15,19H,8-12H2,1-3H3
InChIKeyTYJQMBWKHHMMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate: Saturated Indoline-Piperidine Scaffold


tert-Butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate (CAS 923136-79-2) is a bifunctional scaffold featuring an indoline (2,3-dihydroindole) moiety linked to an N-Boc-protected piperidine at the 4-position. The compound belongs to the indoline-type piperidine class, distinct from its unsaturated indole analog. It is primarily offered as a building block for medicinal chemistry applications, notably as a precursor in the synthesis of ORL-1 receptor ligands within the indole/indoline piperidine compound space [1].

Saturated indoline core suited for scaffold-hopping studies requiring reduced aromatic planarity
N-Boc-piperidine handle enables parallel library synthesis and late-stage diversification
Indoline-type piperidine building block for ORL-1 receptor ligand research programs

Why Generic Substitution with Indole or Regioisomeric Analogs Fails


Generic substitution among piperidine-indole/indoline building blocks is hindered by critical structural and physicochemical differences. The saturated 2,3-bond of the indoline ring in tert-butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate reduces aromatic planarity and alters lipophilicity compared to its indole counterpart (CAS 155302-28-6). This directly influences molecular properties such as CLogP and LogP , which govern permeability, solubility, and metabolic stability in lead optimization. Additionally, the 4-position attachment of the indoline to the piperidine ring dictates the spatial orientation of the basic amine, a key factor for target engagement that cannot be interchanged with the 3-position regioisomer (CAS 1160248-25-8). Without precise control over these parameters, synthetic routes and structure-activity relationships (SAR) cannot be reproduced reliably.

Indole analog (CAS 155302-28-6) Unsaturated indole core increases aromatic planarity and lipophilicity; scaffold-hopping SAR may shift and cannot transfer directly.
3-position regioisomer (CAS 1160248-25-8) Attachment at piperidine 3-position alters spatial orientation of the basic amine; target engagement geometry may not reproduce across regioisomers.

Key Evidence for Scaffold Selection Over Closest Analogs


Reduced Lipophilicity vs. Unsaturated Indole Analog

The target compound's CLogP of 3.84 is significantly lower than the LogP of 4.22 for the unsaturated indole analog tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (CAS 155302-28-6) . This difference reflects the impact of saturating the 2,3-bond in the indoline ring, resulting in a less lipophilic scaffold.

Lipophilicity
Cross-study comparable
CLogP 3.84 vs LogP 4.22 (Δ 0.38)
Target
Indole
Reported lower lipophilicity context supports solubility and metabolic stability screening
Cross-study comparison; data to verify
Lipophilicity Drug-likeness Scaffold Selection

Indoline as a Privileged Scaffold for ORL-1 Receptor Ligands

The patent WO2014102588A2 [1] explicitly delineates indoline-type piperidine compounds as a distinct class from indole-type piperidine compounds for the modulation of the ORL-1 receptor, a target in pain management. The indoline scaffold provides a saturated, non-planar core that influences the conformational landscape of the molecule compared to the flat indole system. While direct biological data for this specific building block is not available, the patent establishes the indoline core as a privileged scaffold within this therapeutic area.

Scaffold Class
Class-level inference
Indoline scaffold classified as distinct from indole series
Reported class-level scaffold differentiation for ORL-1 receptor studies
Patent classification context; no direct biological data for this building block
ORL-1 Receptor Pain Conformational Restriction

Ready-to-Use Building Block with High Chemical Purity

A key practical differentiator for procurement is the commercial availability of the target compound as a pre-synthesized building block with a specified purity of 95% . In contrast, a directly comparable, fully elaborated regioisomer, such as tert-butyl 3-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate (CAS 1160248-25-8), is less frequently stocked and often requires custom synthesis, which introduces lead time and cost variability.

Availability
Supporting evidence
Purity 95%
Lead time 1–5 days Regioisomer typically custom synthesis
Supports rapid SAR exploration with pre-synthesized building block
Vendor-reported specification; verify upon receipt
Synthetic Tractability Chemical Purity Procurement

Key Application Scenarios Driven by Scaffold Differentiation


Lead Optimization Targeting Reduced Lipophilicity

In a lead series where an indole-based piperidine core shows promising potency but suffers from high logP-driven metabolic instability, the indoline building block serves as a direct scaffold-hop. The 0.38-unit lower CLogP offers a quantifiable advantage for improving solubility and potentially reducing CYP-mediated clearance without a fundamental change to the core pharmacophore.

Parallel Library Synthesis for ORL-1 Receptor SAR

For medicinal chemistry teams working on ORL-1 receptor modulators for pain, this building block enables the parallel synthesis of indoline-based libraries. As established in patent literature, the indoline scaffold is a distinct class alongside indoles , allowing researchers to explore the impact of core saturation on receptor selectivity and intrinsic activity.

Conformationally-Restricted Fragment for Amine-Based Ligands

The 4-position linkage between the saturated indoline and the N-Boc-piperidine creates a unique, rigid extended amine geometry. This scaffold is suited for fragment-based drug discovery where pre-organized, high-purity fragments (95%) are needed to probe specific binding site topologies. The immediate availability from stock contrasts with delayed procurement of regioisomeric alternatives.

Application
Selection Property
Validation Focus
Scaffold-hop lead optimization
Saturated indoline core lipophilicity profile
Lipophilicity-dependent ADME endpoints
ORL-1 receptor parallel library synthesis
Indoline scaffold class differentiation
Receptor selectivity and SAR interpretation
Fragment-based amine ligand discovery
4-position rigid amine geometry
Binding site topology and conformational analysis
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